molecular formula C9H7NO3S B1428566 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid CAS No. 943131-05-3

5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1428566
CAS No.: 943131-05-3
M. Wt: 209.22 g/mol
InChI Key: KLYDFTREBKXCJI-UHFFFAOYSA-N
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Description

5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol . This compound features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate can be reacted with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanolic conditions . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used in structure-activity relationship analysis of protein-protein interaction modulators . In biology, it may be employed in studies involving enzyme inhibition or receptor binding. In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, in the industry, it may be used as an intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

5-methyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)8(10-13-5)6-2-3-14-4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYDFTREBKXCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid
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